L-Enantiomer vs. D-Enantiomer and Racemate: A Comparison of Stereochemical Purity and Procurement Options
Ethyl L-methionate hydrochloride is the single L-enantiomer of methionine ethyl ester hydrochloride. Its stereochemical purity is confirmed by its specific optical rotation of [α]25/D +21° (c = 2 in ethanol) . This contrasts with the D-enantiomer (D-methionine ethyl ester hydrochloride, CAS 7512-43-8), which would exhibit a negative optical rotation, and the racemic DL-mixture (CAS 6297-53-6), which has no net optical rotation due to its 1:1 composition of L- and D-enantiomers. The distinction is critical because the biological activity of amino acids and their derivatives is highly stereospecific; only the L-form is typically compatible with native enzymatic and proteinogenic processes .
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | L-enantiomer ([α]25/D +21°) |
| Comparator Or Baseline | D-enantiomer ([α] negative), DL-racemate ([α] ≈ 0°) |
| Quantified Difference | Qualitative difference: L-enantiomer vs. D-enantiomer (opposite rotation) and DL-racemate (no net rotation). |
| Conditions | Optical rotation measured at 25°C, c=2 in ethanol. |
Why This Matters
This defines the compound's identity as the biologically relevant L-isomer, a non-negotiable criterion for applications in peptide synthesis and biochemical studies where chirality dictates molecular recognition and function.
